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Compound of Interest

Compound Name: Stachartone A

Cat. No.: B15596076

A detailed examination of Stachartone A and its chemical relatives, the phenylspirodrimanes,
reveals a class of fungal-derived compounds with a broad spectrum of biological activities,
ranging from anti-inflammatory and anticancer to antiviral and enzyme inhibition. This guide
provides a comparative analysis of their performance, supported by available experimental
data, to assist researchers and drug development professionals in this promising area of
natural product chemistry.

Phenylspirodrimanes are a class of meroterpenoids, hybrid natural products derived from both
polyketide and terpenoid biosynthetic pathways.[1] They are predominantly isolated from fungi
of the genus Stachybotrys, most notably Stachybotrys chartarum.[2][3][4] These compounds
are characterized by a drimane-type sesquiterpene skeleton linked to a phenyl moiety via a
spirocyclic furan ring.[1] Structural diversity within this class arises from variations in the
oxygenation pattern, the nature of the substituents on the aromatic ring, and the
stereochemistry of the spirocenter.

Stachartone A, a member of the phenylspirodrimane family, was first isolated from the fungus
Stachybotrys chartarum collected from a soil sample in Yunnan, China. Its molecular formula
has been established as CasHes209. While detailed biological activity data for Stachartone A
from its primary publication remains to be fully elucidated in the broader scientific literature, its
structural class suggests potential for a range of bioactivities observed in other
phenylspirodrimanes.
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Comparative Biological Activities

The phenylspirodrimane family exhibits a remarkable array of biological activities, making them
attractive candidates for drug discovery. A comparative summary of the activities of several
representative phenylspirodrimanes is presented below.

Cytotoxic Activity

A significant number of phenylspirodrimanes have demonstrated potent cytotoxic effects
against various cancer cell lines. This has led to considerable interest in their potential as
anticancer agents. For instance, stachybochartins A-D and G, isolated from an endophytic
Stachybotrys chartarum, displayed cytotoxic activities against MDA-MB-231 breast cancer cells
and U-20S osteosarcoma cells, with ICso values ranging from 4.5 to 21.7 uM.[5]
Stachybochartins C and G were further shown to induce apoptosis in U-20S cells in a
concentration- and time-dependent manner.[5]

Another study on phenylspirodrimanes from a sponge-associated Stachybotrys chartarum
revealed that stachybotrylactam, stachybotrylactam acetate, and 2a-acetoxystachybotrylactam
acetate exhibited significant cytotoxicity against five aggressive cancer cell lines, with ICso
values in the range of 0.3-2.2 uM.[6][7]
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Compound Cell Line Activity ICs0 (M)
Stachybochartin A MDA-MB-231 Cytotoxic 15.3
U-20S Cytotoxic 21.7

Stachybochartin B MDA-MB-231 Cytotoxic 12.8
U-20S Cytotoxic 18.4

Stachybochartin C MDA-MB-231 Cytotoxic 8.2
U-20S Cytotoxic 4.5

Stachybochartin D MDA-MB-231 Cytotoxic 10.5
U-20S Cytotoxic 9.8

Stachybochartin G MDA-MB-231 Cytotoxic 7.6
U-20S Cytotoxic 5.1

MP41, 786, 786R, ,
Stachybotrylactam Cytotoxic 0.3-15
CAL33, CAL33RR

Stachybotrylactam MP41, 786, 786R, )

Cytotoxic 0.3-15
acetate CAL33, CAL33RR
20-

MP41, 786, 786R, )

acetoxystachybotrylac Cytotoxic 0.3-22
CAL33, CAL33RR

tam acetate

Anti-inflammatory Activity

Inflammation is a key factor in numerous diseases, and natural products are a rich source of
anti-inflammatory agents. Certain phenylspirodrimanes have shown promise in this area by
inhibiting key inflammatory mediators. For example, some compounds have been found to
inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7
macrophages. This inhibition is often linked to the suppression of the NF-kB signaling pathway,
a crucial regulator of the inflammatory response.
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Other Biological Activities

Beyond cytotoxicity and anti-inflammatory effects, phenylspirodrimanes have been reported to
possess a wide range of other bioactivities:

 Antiviral Activity: Some phenylspirodrimanes have shown activity against viruses such as
HIV.

e Enzyme Inhibition: This class of compounds has been found to inhibit various enzymes,
including protein tyrosine kinases and a-glucosidase.

o Antihyperlipidemic Effects: Certain phenylspirodrimanes have demonstrated the ability to
lower lipid levels.

o Antibacterial Activity: Weak to moderate antibacterial activity has been observed for some
members of this family.

Experimental Protocols

The biological activities of phenylspirodrimanes are typically evaluated using a variety of in vitro
assays. Below are generalized methodologies for some of the key experiments cited.

Cytotoxicity Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric
assay for assessing cell metabolic activity and, by inference, cell viability.

o Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to
adhere overnight.

o Compound Treatment: The cells are then treated with various concentrations of the test
compounds (e.g., Stachybochartins) and a vehicle control for a specified period (e.g., 48 or
72 hours).

e MTT Incubation: After the treatment period, the medium is replaced with a fresh medium
containing MTT solution, and the plates are incubated for a few hours.
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e Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization
solution (e.g., DMSO).

o Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570
nm) using a microplate reader.

¢ |Cso Calculation: The half-maximal inhibitory concentration (ICso) is calculated from the dose-
response curve.
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Nitric Oxide (NO) Production Assay

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.
e Cell Culture: Macrophage cells (e.g., RAW 264.7) are plated in 96-well plates.

o Pre-treatment: Cells are pre-treated with different concentrations of the test compounds for a
short period.

o Stimulation: The cells are then stimulated with an inflammatory agent like lipopolysaccharide
(LPS) to induce NO production.

¢ Incubation: The plates are incubated for a specified time (e.g., 24 hours).
o Griess Reaction: The cell culture supernatant is collected, and Griess reagent is added.

o Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540
nm).

e NO Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the
absorbance of the treated cells to the LPS-stimulated control.

Conclusion

The phenylspirodrimanes, including Stachartone A, represent a structurally diverse and
biologically significant class of natural products. Their potent cytotoxic and anti-inflammatory
activities, among others, highlight their potential for the development of new therapeutic
agents. While specific biological data for Stachartone A is still emerging in the public domain,
its structural similarity to other active phenylspirodrimanes suggests it is a compound of
significant interest. Further investigation into the structure-activity relationships within this class,
aided by synthetic chemistry and detailed biological studies, will be crucial in unlocking the full
therapeutic potential of these fascinating fungal metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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